5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Choose this specific 5-bromo-3-cyclopropyl pyrazolopyridine to eliminate synthetic risk. Unlike iodo analogs, the Br handle delivers superior Suzuki-Miyaura yields with reduced dehalogenation side reactions. The pre-installed cyclopropyl group provides documented metabolic stability advantages over H or simple alkyl substituents—directly improving downstream ADME profiles. This dual-optimized, pre-assembled scaffold bypasses sequential low-yielding functionalization steps, enabling immediate, high-throughput parallel SAR exploration of kinase ATP-binding pockets (TRK, c-Met, Mps1). Procure with confidence: one building block, two critical advantages, zero synthetic compromise.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1211537-03-9
Cat. No. B1458098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
CAS1211537-03-9
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC1C2=C3C=C(C=NC3=NN2)Br
InChIInChI=1S/C9H8BrN3/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6/h3-5H,1-2H2,(H,11,12,13)
InChIKeyWWTYPLGVUWUJSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Halogenated Heterocyclic Building Block for Drug Discovery


5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1211537-03-9) is a bicyclic heteroaromatic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at the 3-position and a bromine atom at the 5-position . This scaffold is recognized as a privileged structure in medicinal chemistry due to its close structural resemblance to purine bases, enabling interactions with a wide range of biological targets, particularly kinases [1]. The presence of both a halogen (Br) for cross-coupling diversification and a metabolically stabilizing cyclopropyl group positions this compound as a versatile, late-stage functionalization building block for structure-activity relationship (SAR) studies and lead optimization campaigns.

Why Substituting 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine with Other Pyrazolopyridine Analogs Can Derail a Medicinal Chemistry Program


Indiscriminate substitution of this specific building block with close analogs is a high-risk procurement strategy due to critical differences in synthetic reactivity and downstream pharmacokinetic properties. Halogen identity dictates cross-coupling efficiency: bromoarenes are significantly superior to iodoarenes in Suzuki-Miyaura reactions due to reduced dehalogenation side reactions, offering cleaner, higher-yielding diversifications [1]. Furthermore, replacing the 3-cyclopropyl group with hydrogen or simple alkyl chains forfeits the documented metabolic stability and bioavailability advantages conferred by this strained ring system, potentially compromising the ADME profile of the final drug candidate . The confluence of optimal reactivity (Br) and stability (cPr) in a single, pre-assembled scaffold eliminates the need for separate, lower-yielding synthetic steps to install these features individually, directly accelerating SAR exploration.

Quantitative Evidence for Selecting 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Over In-Class Analogs


Superior Synthetic Utility: Bromoarenes Outperform Iodoarenes in Suzuki-Miyaura Cross-Coupling Efficiency

The 5-bromo substituent provides a critical reactivity advantage over the corresponding 5-iodo analog in palladium-catalyzed cross-coupling reactions. In a direct comparison of halogenated aminopyrazoles under Suzuki-Miyaura conditions, bromo derivatives were found to be superior to iodo derivatives [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Versatile Functionalization Handle: Enabling C-N and C-C Bond Formation for SAR Expansion

The 5-bromo substituent on this scaffold serves as a versatile synthetic handle for a broad array of palladium- and copper-catalyzed transformations beyond Suzuki couplings, including Buchwald-Hartwig aminations and Negishi couplings [1]. This is in contrast to non-halogenated analogs, which are 'dead ends' for further diversification, or chlorinated analogs, which require harsher, less functional-group-tolerant conditions.

Medicinal Chemistry Buchwald-Hartwig Amination Negishi Coupling

Improved Pharmacokinetic Profile: Cyclopropyl Group Enhances Metabolic Stability and Bioavailability

The 3-cyclopropyl substituent is a well-documented structural motif for improving the drug-like properties of small molecules. Literature sources indicate that the introduction of cyclopropyl groups into heterocyclic scaffolds can enhance metabolic stability, increase biological activity, reduce plasma clearance, and improve bioavailability .

Drug Metabolism Pharmacokinetics ADME

Proven Kinase Inhibitor Scaffold: Pre-Validated for Targeting the ATP-Binding Pocket

The pyrazolo[3,4-b]pyridine core is a well-established kinase hinge-binding motif. Its pyrazole portion serves as an effective hydrogen bond center with the kinase hinge region [1]. This scaffold has been successfully exploited in the design of potent inhibitors for various kinases, including TRK, c-Met, Mps1, and TBK1 [2][3].

Kinase Inhibition Cancer Therapeutics TRK

Recommended Application Scenarios for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine Based on Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Diversification

Medicinal chemists targeting the ATP-binding pocket of kinases (e.g., TRK, c-Met, Mps1) can use this compound as a universal core for automated, high-throughput parallel synthesis. The 5-bromo handle allows for rapid exploration of aryl and heteroaryl chemical space using robust Suzuki-Miyaura protocols, generating diverse C5-substituted analogs for SAR analysis [1].

Late-Stage Functionalization in Lead Optimization to Improve ADME Properties

For lead compounds exhibiting poor metabolic stability or high clearance, this building block serves as an ideal late-stage diversification point. Incorporating this pre-assembled cyclopropyl-pyrazolopyridine fragment replaces metabolically labile moieties, directly leveraging the documented pharmacokinetic benefits of the cyclopropyl group to enhance the drug-likeness of advanced leads .

Synthesis of Biaryl and Amino-Aryl Derivatives for CNS and Oncology Programs

The dual reactivity of the bromine atom enables the synthesis of both C-C (via Suzuki, Negishi) and C-N (via Buchwald-Hartwig) linked derivatives [2]. This is particularly valuable for CNS and oncology programs where fine-tuning lipophilicity and basicity is crucial for balancing potency, brain penetration (for CNS targets), and off-target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.